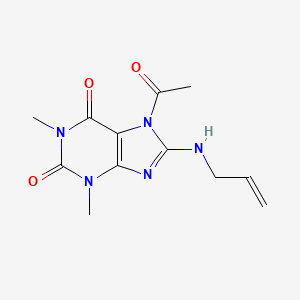
7-Benzyloxy-4-hydroxy-6-methoxyquinoline Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzyloxy-4-hydroxy-6-methoxyquinoline Hydrochloride: is a chemical compound with the molecular formula C17H15NO3•HCl and a molecular weight of 281.313646 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyloxy-4-hydroxy-6-methoxyquinoline Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Reaction Conditions: The reaction involves the introduction of benzyloxy, hydroxy, and methoxy groups to the quinoline core. This is achieved through a series of chemical reactions, including nucleophilic substitution and protection-deprotection steps.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
7-Benzyloxy-4-hydroxy-6-methoxyquinoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce halogens or other functional groups .
Wissenschaftliche Forschungsanwendungen
7-Benzyloxy-4-hydroxy-6-methoxyquinoline Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment and kinase inhibition.
Industry: It is used in the development of new materials and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 7-Benzyloxy-4-hydroxy-6-methoxyquinoline Hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with kinases, enzymes that play a crucial role in cellular signaling and regulation.
Pathways Involved: By modulating kinase activity, the compound can influence various cellular pathways, including those involved in cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxyquinoline: A related compound with a similar quinoline core but lacking the benzyloxy and hydroxy groups.
4-Hydroxyquinoline: Another quinoline derivative with a hydroxy group at the 4-position but without the methoxy and benzyloxy groups.
Uniqueness
7-Benzyloxy-4-hydroxy-6-methoxyquinoline Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C17H16ClNO3 |
|---|---|
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
6-methoxy-7-phenylmethoxy-1H-quinolin-4-one;hydrochloride |
InChI |
InChI=1S/C17H15NO3.ClH/c1-20-16-9-13-14(18-8-7-15(13)19)10-17(16)21-11-12-5-3-2-4-6-12;/h2-10H,11H2,1H3,(H,18,19);1H |
InChI-Schlüssel |
JMIXBWCPJVSALJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)OCC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


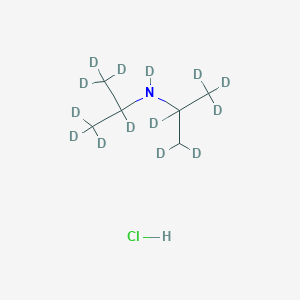
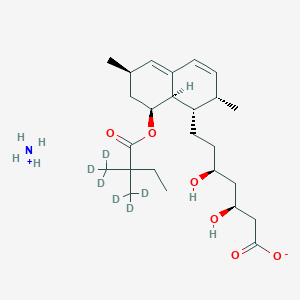
![D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)

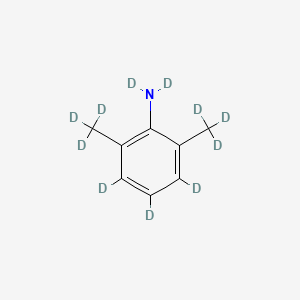

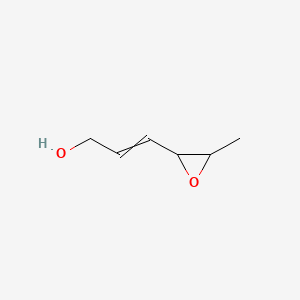
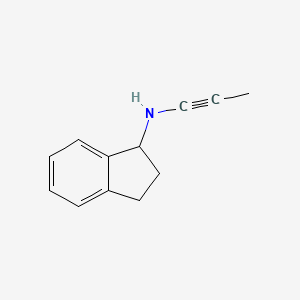
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)
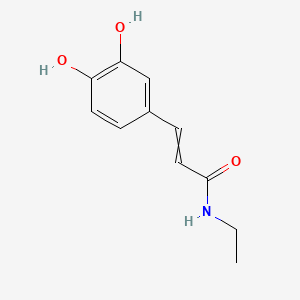
![2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)
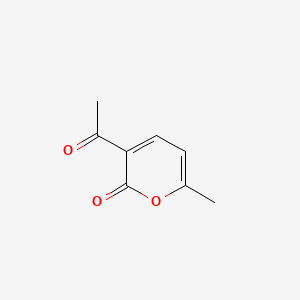
![1-Allyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B13837813.png)
